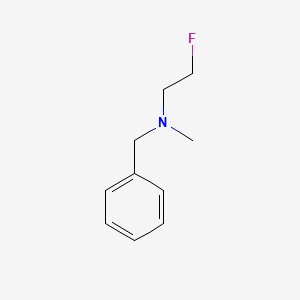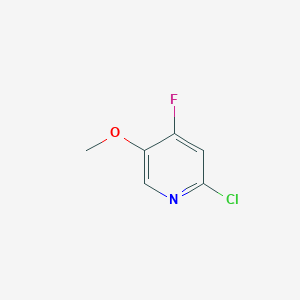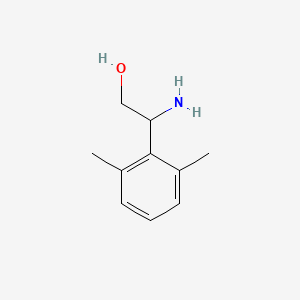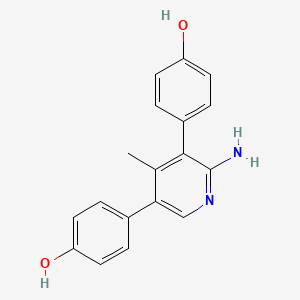
4,4'-(2-Amino-4-methylpyridine-3,5-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a methyl group, linked to two phenol groups. Its molecular formula is C18H16N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol typically involves the reaction of 2-amino-4-methylpyridine with phenol derivatives under specific conditions. One common method includes the use of copper powder as a catalyst, reacting at elevated temperatures around 150°C. The reaction mixture is then processed to adjust the pH and isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino and phenol groups can participate in substitution reactions, often facilitated by catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic catalysts, solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenol or pyridine rings.
Applications De Recherche Scientifique
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Mécanisme D'action
The mechanism of action of 4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol involves its interaction with molecular targets such as enzymes. For instance, it inhibits the activity of inducible nitric oxide synthase (iNOS) by binding to its active site, thereby preventing the synthesis of nitric oxide . This inhibition can modulate various biological pathways, making it a compound of interest in therapeutic research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyridine: Shares the pyridine core structure but lacks the phenol groups.
2-Amino-5-methylpyridine: Similar structure with a different position of the methyl group.
2-Amino-5-bromo-4-methylpyridine: Contains a bromine atom, adding different reactivity and properties
Uniqueness
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol is unique due to its dual phenol groups, which enhance its ability to form hydrogen bonds and interact with various biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Formule moléculaire |
C18H16N2O2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
4-[6-amino-5-(4-hydroxyphenyl)-4-methylpyridin-3-yl]phenol |
InChI |
InChI=1S/C18H16N2O2/c1-11-16(12-2-6-14(21)7-3-12)10-20-18(19)17(11)13-4-8-15(22)9-5-13/h2-10,21-22H,1H3,(H2,19,20) |
Clé InChI |
ISRXNXQILVVUHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1C2=CC=C(C=C2)O)N)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


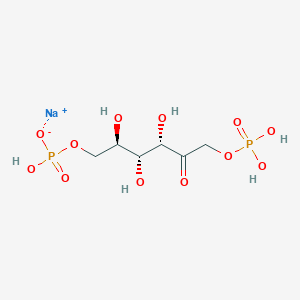
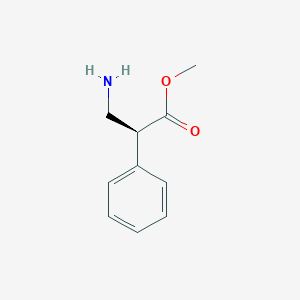
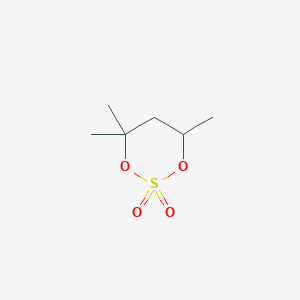
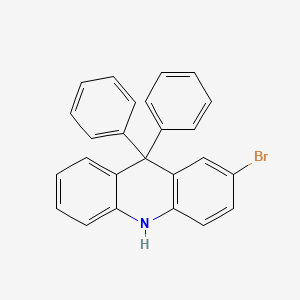
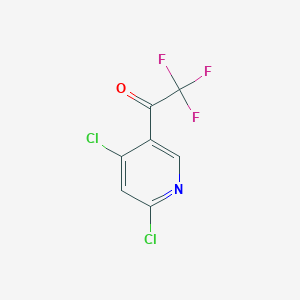
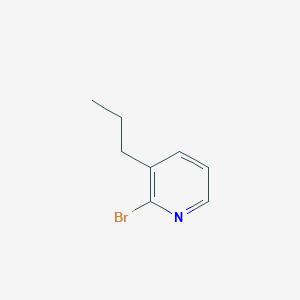
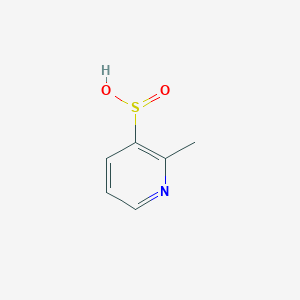
![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)



